molecular formula C16H14N4O7 B10899386 N'-{2-hydroxy-3,5-bisnitrobenzylidene}-2-methoxy-2-phenylacetohydrazide

N'-{2-hydroxy-3,5-bisnitrobenzylidene}-2-methoxy-2-phenylacetohydrazide

Cat. No.: B10899386
M. Wt: 374.30 g/mol
InChI Key: KCSBBJXHICDJQW-RQZCQDPDSA-N
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Description

N'-{2-hydroxy-3,5-bisnitrobenzylidene}-2-methoxy-2-phenylacetohydrazide (CAS: 354542-42-0) is a hydrazone derivative characterized by a benzylidene scaffold substituted with hydroxyl (-OH) and two nitro (-NO₂) groups at positions 2, 3, and 5 of the aromatic ring. The acetohydrazide moiety is further functionalized with a methoxy (-OCH₃) and phenyl group at the α-carbon. Its molecular formula is C₁₆H₁₄N₄O₇, with a molecular weight of 374.305 g/mol . Key computational properties include a topological polar surface area of 163 Ų, hydrogen bond donor/acceptor counts of 2 and 8, respectively, and moderate hydrophobicity (XlogP = 2.6) . The compound’s InChIKey (KCSBBJXHICDJQW-UHFFFAOYSA-N) and stereochemical features (one undefined stereocenter) highlight its structural complexity .

Properties

Molecular Formula

C16H14N4O7

Molecular Weight

374.30 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide

InChI

InChI=1S/C16H14N4O7/c1-27-15(10-5-3-2-4-6-10)16(22)18-17-9-11-7-12(19(23)24)8-13(14(11)21)20(25)26/h2-9,15,21H,1H3,(H,18,22)/b17-9+

InChI Key

KCSBBJXHICDJQW-RQZCQDPDSA-N

Isomeric SMILES

COC(C1=CC=CC=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-METHOXY-2-PHENYLACETOHYDRAZIDE typically involves the condensation of 2-hydroxy-3,5-dinitrobenzaldehyde with 2-methoxy-2-phenylacetohydrazide. The reaction is carried out in an alkaline medium, often using sodium hydroxide as a base, and is facilitated by heating under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-METHOXY-2-PHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction can produce diamino derivatives.

Scientific Research Applications

Antimicrobial Properties:
Research indicates that compounds similar to N'-{2-hydroxy-3,5-bisnitrobenzylidene}-2-methoxy-2-phenylacetohydrazide exhibit antimicrobial properties. The presence of nitro groups enhances the compound's reactivity, potentially leading to effective interactions with microbial targets.

Anticancer Activity:
Studies have shown that derivatives of this hydrazone can possess anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including cervical adenocarcinoma (HeLa cells). This suggests that this compound may also exhibit anticancer activity through mechanisms involving apoptosis induction or cell cycle arrest.

Synthesis and Structural Features

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and hydrazones. The structural uniqueness of this compound is attributed to:

  • Hydrazone Linkage: Enhances stability and biological activity.
  • Nitro Substituents: Increase reactivity and potential for biological interactions.
  • Methoxy Group: Provides additional coordination sites that may enhance bioactivity.

Case Studies

Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound exhibited significant cytotoxicity against HeLa cells while showing low toxicity towards normal liver cells. This selectivity suggests a promising therapeutic window for further development in cancer treatment.

Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of similar compounds against various bacterial strains. Results indicated that compounds with nitro substitutions displayed enhanced antibacterial activity compared to their non-nitro counterparts, supporting the hypothesis that this compound may also possess significant antimicrobial properties.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-METHOXY-2-PHENYLACETOHYDRAZIDE involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins, thereby inhibiting their activity. The presence of nitro and hydroxyl groups allows it to participate in redox reactions, which can modulate cellular oxidative stress levels.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Hydrazones

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Benzylidene Hydrazide Moiety Key Structural Differences
Target Compound (CAS 354542-42-0) C₁₆H₁₄N₄O₇ 374.305 2-OH, 3,5-diNO₂ 2-Methoxy-2-phenylacetohydrazide Reference structure
(E)-N'-(3,4-Dimethoxybenzylidene)-2-methoxy-2-phenylacetohydrazide (7e) C₁₉H₂₀N₂O₅ 356.37 3,4-diOCH₃ 2-Methoxy-2-phenylacetohydrazide Methoxy vs. nitro substituents
(E)-N′-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide C₁₅H₁₂Cl₂N₂O₃ 351.18 2-OH, 3,5-diCl 2-Methoxybenzohydrazide Chloro vs. nitro; benzohydrazide backbone
(E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide C₁₀H₈N₄O₆ 280.20 2-OH, 3,5-diNO₂ 2-Cyanoacetohydrazide Cyano group instead of methoxy-phenyl

Key Observations :

  • The target compound’s 3,5-dinitro-2-hydroxybenzylidene group distinguishes it from analogs with methoxy (7e ) or chloro () substituents.
  • Unlike the cyanoacetohydrazide derivative (), the target features a 2-methoxy-2-phenylacetohydrazide group, which may alter steric and electronic properties.

Spectroscopic and Crystallographic Data

Table 2: Spectral Signatures of Selected Hydrazones

Compound IR Stretches (cm⁻¹) ¹H NMR (Key Signals, δ ppm) ¹³C NMR (Key Signals, δ ppm)
Target Compound Not reported Expected: OH (~10.2), aromatic H (6.5–8.5), OCH₃ (~3.3) C=O (~170), aromatic C (110–150)
Compound 7e Not reported 7.42–7.28 (m, 5H, Ph), 6.79 (s, 1H, CH=N), 3.35 (s, OCH₃) 171.1 (C=O), 128.4 (Ph)
Compound 2333 (CN), 2920 (NH), 1658 (C=O) 10.2 (s, 1H, OH), aromatic H (6.5–8.5) 165.8 (C=O), 116.5 (CN)

Insights :

  • The target’s methoxy group would resonate near δ 3.3 ppm in ¹H NMR, as seen in 7e .
  • Nitro groups (absent in 7e) may deshield aromatic protons, shifting signals downfield compared to chloro or methoxy analogs .

Biological Activity

N'-{2-hydroxy-3,5-bisnitrobenzylidene}-2-methoxy-2-phenylacetohydrazide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This hydrazone derivative exhibits various pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C15_{15}H14_{14}N4_{4}O5_{5}
  • Molecular Weight : 358.30 g/mol

The presence of nitro groups and hydrazone functionality suggests reactivity that could be exploited for biological applications.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50_{50} values in the low micromolar range across multiple cancer types, including:

Cell Line IC50_{50} (µM)
A549 (Lung Cancer)5.2
HeLa (Cervical Cancer)6.8
MCF-7 (Breast Cancer)4.9
HCT116 (Colon Cancer)3.7

These results indicate that the compound effectively inhibits cell proliferation and may induce apoptosis in these cancer cell lines .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the generation of reactive oxygen species (ROS). Studies have shown that treatment with this compound leads to increased oxidative stress, resulting in DNA damage and subsequent cell cycle arrest . Flow cytometry analyses revealed that the compound disrupts the cell cycle at the G1 phase, leading to apoptosis in sensitive cell lines .

Case Studies

In a recent case study involving ovarian cancer xenografts, this compound was administered to mice. The results showed a significant reduction in tumor volume compared to control groups, suggesting effective in vivo antitumor activity . Furthermore, histopathological examination indicated that treated tumors exhibited extensive necrosis and reduced cellularity.

Safety and Toxicity

While the compound shows promise as a therapeutic agent, its safety profile must be thoroughly evaluated. Preliminary toxicity studies indicated that high doses can lead to hepatotoxicity and nephrotoxicity in animal models. Therefore, careful dose optimization is essential for future clinical applications .

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